1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride
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Overview
Description
The compound contains several functional groups including an aminomethyl group, a methylpiperidinyl group, and a benzofuran group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic reactions. For example, the aminomethylpiperidine group could potentially be synthesized from 4-piperidinemethanamine .Scientific Research Applications
Antiproliferative Activity and Apoptosis Induction
Research has identified compounds with structural similarities to 1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one hydrochloride, showing significant antiproliferative activity. For instance, studies on neolignans from traditional Chinese medicine have discovered their potential in inhibiting cancer cell growth through apoptosis induction via the mitochondrial pathway in human non-small cell lung carcinoma cell lines (Ma et al., 2017).
Synthetic Methodologies and Chemical Transformations
The synthesis of related benzofuran compounds through innovative synthetic methodologies highlights the compound's role in developing novel chemical transformations. For example, the creation of α-substituted 2-benzofuranmethamines provides a framework for generating diverse benzofuran derivatives, demonstrating the compound's versatility in synthetic chemistry (Wongsa et al., 2013).
Structural Analysis and Computational Studies
The compound's relevance extends to structural and computational studies, where its analogs have been characterized through X-ray crystallography and density functional theory (DFT). These studies not only elucidate the structural features of similar compounds but also contribute to understanding their electronic properties, laying the groundwork for further research in material science and molecular engineering (Nycz et al., 2011).
Pharmacological Characterization
While excluding specific details on drug use and side effects, it's worth noting that structurally related compounds have been explored for their pharmacological potential. For example, the exploration of κ-opioid receptor antagonists showcases the broader research interest in compounds with similar structural motifs for potential therapeutic applications (Grimwood et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-18(13-19)7-9-20(10-8-18)17(21)5-3-14-2-4-16-15(12-14)6-11-22-16;/h2,4,12H,3,5-11,13,19H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRLLJELPCNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCC2=CC3=C(C=C2)OCC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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